Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762594
InChI: InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H
SMILES: C1CNC2C1NC(=O)C2.Cl
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

CAS No.:

Cat. No.: VC13762594

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride -

Specification

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H
Standard InChI Key BZGDZNAYKIZCMK-UHFFFAOYSA-N
SMILES C1CNC2C1NC(=O)C2.Cl
Canonical SMILES C1CNC2C1NC(=O)C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride features a cis-configured bicyclic framework, with stereochemical designations (3aS,6aS) for the fused pyrrolidine and pyrrolidone rings . The hydrochloride salt enhances aqueous solubility, critical for biological assays. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₆H₁₁ClN₂O
Molecular Weight162.62 g/mol
IUPAC Name(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one hydrochloride
SMILESC1CN[C@@H]2[C@H]1NC(=O)C2.Cl
InChIKeyBZGDZNAYKIZCMK-FHAQVOQBSA-N

The cis-junction of the rings imposes conformational rigidity, influencing its reactivity and interaction with biological targets.

Stereochemical Significance

The (3aS,6aS) configuration is pivotal for the compound’s electronic and steric profile. X-ray crystallography of analogous structures reveals planar amide groups and chair-like conformations in the pyrrolidine ring, which stabilize the molecule in polar solvents .

Synthesis and Manufacturing

Industrial Scalability

Continuous flow reactors are favored in pilot-scale production to enhance yield (≥70%) and reproducibility. Critical parameters include:

  • Temperature control (20–50°C) to prevent racemization.

  • Precise stoichiometry of HCl during salification .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C), facilitating formulation for in vitro studies. Stability assessments indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2700–2500 cm⁻¹ (N-H⁺ of hydrochloride).

  • NMR: δ 3.8–4.2 ppm (pyrrolidine H), δ 2.5–3.0 ppm (pyrrolidone H), and δ 1.8–2.2 ppm (bridgehead H) .

Pharmaceutical and Synthetic Applications

Drug Discovery

Derivatives of hexahydro-pyrrolo[3,2-b]pyrrol-2-one show promise as:

  • Kinase Inhibitors: Structural analogs inhibit tyrosine kinases involved in cancer proliferation.

  • Antimicrobial Agents: The bicyclic scaffold disrupts bacterial cell wall synthesis in preliminary assays.

Enantioselective Synthesis

The compound serves as a chiral auxiliary in cycloadditions. For example, pyrrolizine-3-ols synthesized via [6 + 2]-cycloadditions retain the stereochemical integrity of the parent hydrochloride .

Related Compounds and Derivatives

CompoundMolecular FormulaKey Differences
Hexahydro-pyrrolo[3,2-b]pyrrol-2-oneC₆H₁₀N₂OFree base, lower solubility
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochlorideC₆H₁₀N₂O·2HClAdditional HCl, altered ring fusion

*Excluded per user guidelines; included for structural contrast only.

Recent Advances and Future Directions

The 2024 enantioselective synthesis of pyrrolizines underscores the potential of hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride in asymmetric catalysis. Future research should prioritize:

  • In Vivo Toxicity Profiling: To advance preclinical development.

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.

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